
3-Etiloxetan-3-amina
Descripción general
Descripción
3-Ethyloxetan-3-amine, also known as N-ethyloxetan-3-amine, is a chemical compound with the CAS Number: 1341989-73-8 . It has a molecular weight of 101.15 .
Synthesis Analysis
The synthesis of oxetane derivatives, including 3-Ethyloxetan-3-amine, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of 3-Ethyloxetan-3-amine is characterized by a four-membered oxetane ring . The CAS Number is 1341989-73-8 and the molecular weight is 101.15 .Chemical Reactions Analysis
Oxetanes, including 3-Ethyloxetan-3-amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical and Chemical Properties Analysis
3-Ethyloxetan-3-amine is a liquid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de oxetano
3-Etiloxetan-3-amina: juega un papel crucial en la síntesis de nuevos derivados de oxetano. Los oxetanos son de gran interés debido a su presencia en varios compuestos biológicamente activos y su utilidad en el diseño de fármacos . La estructura única de la this compound permite la formación de anillos de oxetano a través de la apertura de epóxidos, que pueden manipularse aún más para acceder a una gama de derivados de oxetano con posibles propiedades medicinales .
Síntesis asimétrica
El compuesto también es instrumental en la síntesis asimétrica. La síntesis asimétrica es vital para crear sustancias enantioméricamente puras, que son importantes en la industria farmacéutica. La this compound se puede utilizar para mantener o inducir quiralidad en las vías sintéticas, lo que lleva a la producción de oxetanos quirales enantioméricamente enriquecidos .
Catalizadores poliméricos
En el campo de la ciencia de los polímeros, la this compound se puede integrar en estructuras poliméricas para crear catalizadores poliméricos. Estos catalizadores se utilizan en la síntesis orgánica, particularmente en la facilitación de la síntesis asimétrica. Ofrecen ventajas como alta estabilidad, no volatilidad y respeto al medio ambiente debido a su naturaleza no corrosiva y su fácil recuperación .
Procesos de oxidación aeróbica
La this compound ha encontrado aplicación como catalizador reciclable en procesos de oxidación aeróbica. Específicamente, se ha utilizado en la oxidación aeróbica de tiofenoles para sintetizar disulfuros, que son esenciales en los procesos químicos y biológicos. Este proceso catalítico es notable por su alto rendimiento y la capacidad de recuperar y reutilizar el catalizador de manera eficiente .
Química medicinal
En química medicinal, la this compound es un valioso bloque de construcción para la construcción de arquitecturas moleculares complejas. Su incorporación a las moléculas de fármacos puede mejorar sus propiedades farmacocinéticas y mejorar la eficacia del fármaco. La versatilidad del compuesto permite el desarrollo de nuevos agentes terapéuticos con mejor actividad y selectividad .
Química verde
El uso de this compound se alinea con los principios de la química verde. Su aplicación como catalizador en diversas reacciones contribuye a la reducción de residuos, el uso de disolventes y reactivos más seguros y el diseño de procesos energéticamente eficientes. Esto la convierte en una opción atractiva para prácticas químicas sostenibles y respetuosas con el medio ambiente .
Mecanismo De Acción
Target of Action
Oxetanes, a class of compounds to which 3-ethyloxetan-3-amine belongs, are known to interact with various biological targets depending on their specific structures and functional groups .
Mode of Action
Oxetanes are known to undergo ring-opening reactions under various conditions . This property could potentially influence the interaction of 3-Ethyloxetan-3-amine with its targets, leading to changes in the targets’ functions .
Biochemical Pathways
Oxetanes are known to participate in various chemical reactions, suggesting that they could potentially influence a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density , could potentially influence its bioavailability.
Result of Action
Given the reactivity of oxetanes, it is plausible that 3-ethyloxetan-3-amine could induce various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Ethyloxetan-3-amine could potentially be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by factors such as temperature and pH .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-Ethyloxetan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening reactions facilitated by enzymes such as epoxide hydrolases. These interactions often result in the formation of more stable compounds, which can further participate in metabolic pathways . The nature of these interactions is typically characterized by nucleophilic attack on the oxetane ring, leading to its cleavage and subsequent formation of more reactive intermediates.
Cellular Effects
The effects of 3-Ethyloxetan-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Ethyloxetan-3-amine has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-Ethyloxetan-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can result in altered metabolic profiles and changes in gene expression related to detoxification processes. Additionally, 3-Ethyloxetan-3-amine can induce conformational changes in proteins, affecting their function and stability.
Temporal Effects in Laboratory Settings
The stability and effects of 3-Ethyloxetan-3-amine over time have been studied extensively in laboratory settings. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive environments can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that 3-Ethyloxetan-3-amine can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of 3-Ethyloxetan-3-amine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, 3-Ethyloxetan-3-amine can induce toxicity, manifesting as liver damage, oxidative stress, and alterations in hematological parameters . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-Ethyloxetan-3-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and epoxide hydrolases, which facilitate its conversion into more reactive intermediates . These intermediates can then participate in further metabolic reactions, influencing the levels of various metabolites. The compound’s involvement in these pathways can affect metabolic flux and the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, 3-Ethyloxetan-3-amine is transported and distributed through interactions with specific transporters and binding proteins. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-Ethyloxetan-3-amine is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing 3-Ethyloxetan-3-amine to these specific compartments, ensuring its proper function within the cell.
Propiedades
IUPAC Name |
3-ethyloxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-5(6)3-7-4-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNDHTNAOKAPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
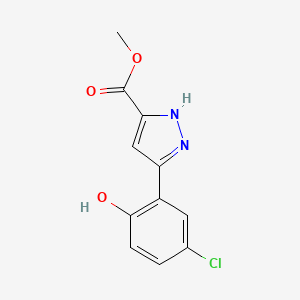
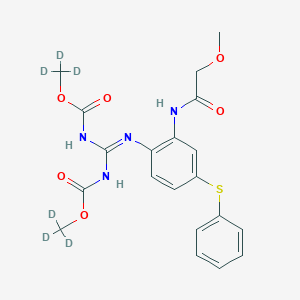

![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)
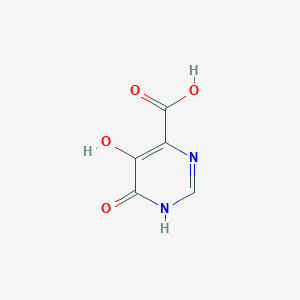
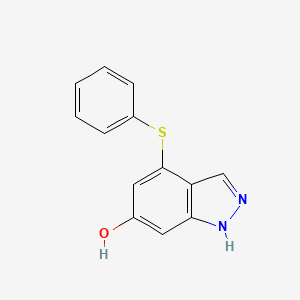
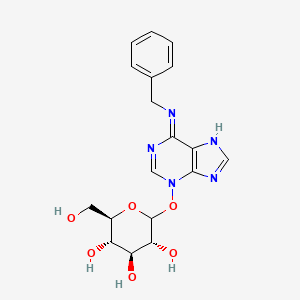
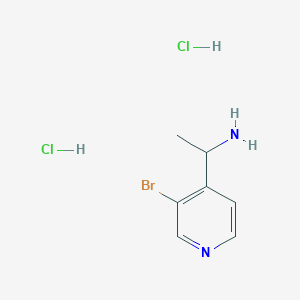



![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
